molecular formula C16H20FN3O B2716598 N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide CAS No. 2411289-48-8

N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide

Cat. No.: B2716598
CAS No.: 2411289-48-8
M. Wt: 289.354
InChI Key: ZKRPBGGICWUVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide is a synthetic organic compound that features a fluorinated aromatic ring, a piperazine moiety, and an alkyne functional group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a benzene ring, followed by the attachment of a piperazine group. This can be achieved through nucleophilic aromatic substitution reactions.

    Alkyne Introduction: The next step involves the formation of the alkyne group. This can be done using a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Final Coupling: The final step involves coupling the fluorinated aromatic intermediate with the alkyne to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target, while the piperazine moiety may facilitate its transport across cell membranes. The alkyne group can participate in covalent bonding with the target, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

    N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide: Similar structure but with a benzamide group instead of an alkyne.

    N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]pyridine: Contains a pyridine ring instead of an alkyne.

Uniqueness

N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential for covalent bonding with biological targets. This makes it a valuable compound for developing targeted therapies .

Properties

IUPAC Name

N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-3-4-16(21)18-12-13-11-14(17)5-6-15(13)20-9-7-19(2)8-10-20/h5-6,11H,7-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRPBGGICWUVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC(=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.